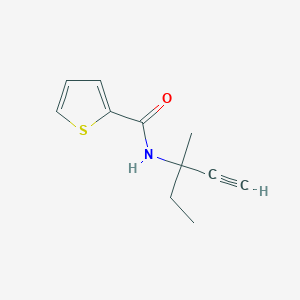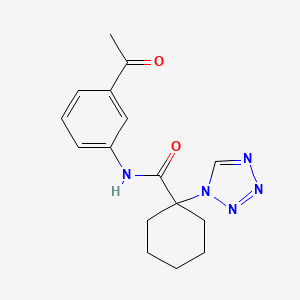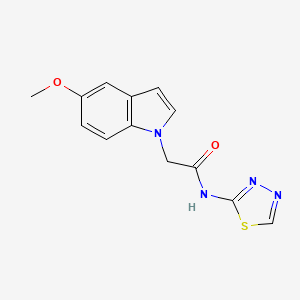
N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide, also known as EMA401, is a small molecule drug that has been extensively studied for its potential use in treating chronic pain. It is a member of the thiophene family of compounds, which are known for their potent analgesic properties. EMA401 has been shown to be effective in preclinical studies, and is currently undergoing clinical trials to determine its safety and efficacy in humans.
Mécanisme D'action
N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide works by blocking the activity of the angiotensin II type 2 receptor, which is involved in the transmission of pain signals in the body. By blocking this receptor, N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide reduces the activity of pain-sensing neurons, leading to a reduction in pain.
Biochemical and Physiological Effects:
N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of pain-sensing neurons, leading to a reduction in pain. It has also been shown to reduce inflammation, which is a common cause of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide has a number of advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in preclinical models, making it a well-characterized compound. However, there are also some limitations to its use. N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide is a relatively new compound, and its safety and efficacy in humans are still being studied. Additionally, its mechanism of action is not fully understood, which may limit its potential use in certain experiments.
Orientations Futures
There are a number of future directions for research on N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide. One area of interest is in its potential use in treating neuropathic pain, which is a common type of chronic pain that is often difficult to treat. Additionally, further studies are needed to determine the safety and efficacy of N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide in humans, and to better understand its mechanism of action. Finally, there is interest in developing new compounds that are based on the structure of N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide, in order to improve its potency and selectivity.
Méthodes De Synthèse
N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The process begins with the synthesis of 2-bromo-5-methylthiophene, which is then reacted with ethyl propargyl ether to form 2-ethynyl-5-methylthiophene. This compound is then reacted with N-methyl-N-phenylprop-2-yn-1-amine to form the final product, N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide.
Applications De Recherche Scientifique
N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide has been extensively studied for its potential use in treating chronic pain. It works by blocking the activity of a protein called the angiotensin II type 2 receptor, which is involved in the transmission of pain signals in the body. By blocking this receptor, N-(1-ethyl-1-methylprop-2-yn-1-yl)thiophene-2-carboxamide has been shown to reduce pain in preclinical studies.
Propriétés
IUPAC Name |
N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-4-11(3,5-2)12-10(13)9-7-6-8-14-9/h1,6-8H,5H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNFAADMGZVOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B6072848.png)

![5,5'-(1,4-butanediyl)bis[4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol]](/img/structure/B6072855.png)

![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-2-furanylcarbonyl)piperidine](/img/structure/B6072880.png)
![2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol](/img/structure/B6072891.png)
![N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B6072896.png)
![1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6072905.png)
![N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B6072924.png)
![4-[4-(dimethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6072936.png)
![N,N-diethyl-2-(4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B6072937.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6072940.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6072943.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6072948.png)